4-Chloro-5-iodo-2-methylquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6ClIN2 |
|---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
4-chloro-5-iodo-2-methylquinazoline |
InChI |
InChI=1S/C9H6ClIN2/c1-5-12-7-4-2-3-6(11)8(7)9(10)13-5/h2-4H,1H3 |
InChI Key |
GBBAFLPHCJRAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)I)C(=N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 5 Iodo 2 Methylquinazoline and Its Analogues
Established Synthetic Routes to Halogenated Quinazolines
Established synthetic routes to halogenated quinazolines typically involve the construction of the quinazoline (B50416) core followed by halogenation, or the use of pre-halogenated starting materials. These methods often rely on classical organic reactions and provide a foundation for the synthesis of complex quinazoline derivatives.
Strategies for Regioselective Introduction of Chlorine and Iodine Substituents on the Quinazoline Ring
The regioselective introduction of halogen substituents onto the quinazoline ring is a critical step in the synthesis of specifically functionalized analogues. The electronic nature of the quinazoline ring, with its two nitrogen atoms, dictates the reactivity towards electrophilic and nucleophilic reagents.
For the introduction of iodine, direct C-H iodination protocols have been developed for related heterocyclic systems like quinolines, which can serve as a model for quinazolines. These reactions often proceed via radical or electrophilic pathways. For instance, radical-based C-H iodination has been shown to selectively iodinate quinolines at the C3 position, while in some cases, C5 iodination is observed, particularly with certain substitution patterns. scispace.com Metal-free methods for the remote C-H halogenation of 8-substituted quinolines have also been established, allowing for regioselective halogenation at the C5 position. rsc.org These strategies could potentially be adapted for the C5-iodination of a 2-methylquinazoline (B3150966) precursor.
The introduction of the chlorine atom at the C4 position is most commonly achieved by the conversion of a 2-methylquinazolin-4(3H)-one precursor. This transformation is typically carried out using chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅).
Synthesis of 2-Methylquinazoline Precursors and their Halogenated Derivatives (e.g., 4-chloro-2-methylquinazoline)
The synthesis of the 2-methylquinazoline core is a well-established process. A common starting point is anthranilic acid or its derivatives. For instance, the synthesis of 6-iodo-2-methylquinazolin-4(3H)-one, a constitutional isomer of the desired 5-iodo precursor, begins with the iodination of anthranilic acid to produce 5-iodoanthranilic acid. nih.gov This is then acetylated with acetic anhydride (B1165640) to form 2-acetamido-5-iodobenzoic acid, which upon cyclization with an amine in the presence of a dehydrating agent like phosphorus trichloride, yields the 3-substituted-6-iodo-2-methylquinazolin-4(3H)-one. nih.govresearchgate.net A similar strategy could be envisioned starting from 2-amino-6-iodobenzoic acid to obtain the 5-iodo-2-methylquinazolin-4(3H)-one intermediate.
Once the 5-iodo-2-methylquinazolin-4(3H)-one is synthesized, the next step would be the chlorination at the C4 position. This is typically achieved by refluxing the quinazolinone with a chlorinating agent. For example, 4-chloro-2-methylquinazoline (B1587004) can be prepared by the chlorination of 2-methylquinazolin-4(3H)-one.
A plausible synthetic route to 4-chloro-5-iodo-2-methylquinazoline is outlined below:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 2-Amino-6-iodobenzoic acid | Acetic anhydride, heat | 2-Acetamido-6-iodobenzoic acid |
| 2 | 2-Acetamido-6-iodobenzoic acid | Ammonia (B1221849), heat | 5-Iodo-2-methylquinazolin-4(3H)-one |
| 3 | 5-Iodo-2-methylquinazolin-4(3H)-one | POCl₃, heat | This compound |
Direct and Indirect Functionalization Approaches at Specific Positions (e.g., C4, C5, C8)
Direct and indirect functionalization methods allow for the introduction of substituents at specific positions on the quinazoline ring, which may not be accessible through the primary synthesis of the core structure.
Direct Functionalization: This approach involves the direct reaction at a C-H bond of the pre-formed quinazoline ring. As mentioned earlier, direct C-H iodination at the C5 position of quinoline (B57606) derivatives has been reported and represents a potential direct route to 5-iodoquinazolines. scispace.comrsc.org
Indirect Functionalization: This strategy relies on the conversion of an existing functional group into a new one. A prime example is the conversion of the hydroxyl group (in the tautomeric form) of a quinazolin-4-one to a chloro group at the C4 position using reagents like POCl₃. This 4-chloroquinazoline (B184009) is then a versatile intermediate for further functionalization. The chlorine atom at C4 is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of nucleophiles at this position.
Functionalization at the C5 position can also be achieved through indirect methods. For instance, if a suitable precursor with a functional group at the C5 position (e.g., an amino or nitro group) is available, it can be converted to an iodo group via diazotization followed by a Sandmeyer-type reaction.
Multi-Component Reactions for Diverse Quinazoline Core Construction
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of the quinazoline and quinazolinone core. mdpi.comopenmedicinalchemistryjournal.comscispace.com
One such approach involves the reaction of 2-aminobenzonitriles, aldehydes, and a source of ammonia or an amine to construct the quinazoline ring. For the synthesis of 2-methylquinazolines, acetaldehyde (B116499) or a synthetic equivalent could be used as the aldehyde component. These reactions are often catalyzed by transition metals or can proceed under metal-free conditions. nih.gov
An example of a metal-catalyzed MCR for the synthesis of quinazolin-4(3H)-ones involves the palladium-catalyzed carbonylation of 2-iodoanilines in the presence of an amine and trimethyl orthoformate. mdpi.com While this specific example does not directly yield a 2-methylquinazoline, modifications to the components could potentially lead to the desired substitution pattern.
Advanced Catalytic Approaches in Quinazoline Synthesis
Modern synthetic chemistry heavily relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of halogenated heterocycles like quinazolines.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira on chloro- and iodo-quinazolines)
The presence of chloro and iodo substituents on the this compound scaffold makes it an excellent candidate for further diversification through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl and C-I bonds (C-I being more reactive) allows for selective functionalization.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.orgnih.gov It is a versatile method for forming C-C bonds. In the case of this compound, the more reactive C5-I bond would be expected to undergo Suzuki-Miyaura coupling preferentially, allowing for the selective introduction of an aryl or vinyl group at this position while leaving the C4-Cl bond intact for subsequent transformations.
A general scheme for the selective Suzuki-Miyaura coupling at the C5 position is shown below:
| Reactants | Catalyst | Base | Solvent | Product |
| This compound, Arylboronic acid | Pd(PPh₃)₄ or other Pd catalyst | Na₂CO₃, K₂CO₃, or other base | Toluene, Dioxane, or other suitable solvent | 4-Chloro-5-aryl-2-methylquinazoline |
Sonogashira Cross-Coupling: The Sonogashira reaction is a powerful method for the formation of C-C triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond would allow for the selective alkynylation at the C5 position of this compound. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
A general representation of a selective Sonogashira coupling at the C5 position is as follows:
| Reactants | Catalyst/Co-catalyst | Base | Solvent | Product |
| This compound, Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA, or other amine base | THF, DMF, or other suitable solvent | 4-Chloro-5-alkynyl-2-methylquinazoline |
These advanced catalytic methods provide a modular approach to a wide array of 2,4,5-trisubstituted quinazoline derivatives, starting from the key this compound intermediate.
Copper-Catalyzed Reactions for Quinazoline Ring Formation and Functionalization
Copper-catalyzed reactions have emerged as a powerful and economical tool for the synthesis of quinazoline derivatives. These methods often proceed through cascade reactions, allowing for the construction of the quinazoline core in a single step from readily available starting materials.
One efficient approach involves the copper-catalyzed cascade synthesis from amidine hydrochlorides and substituted 2-halobenzaldehydes or 2-halophenylketones. rsc.org This method is advantageous due to its simplicity and the use of an inexpensive and less toxic metal catalyst. frontiersin.org For instance, the reaction of (2-bromophenyl)methylamines with amidine hydrochlorides using copper(I) bromide (CuBr) as a catalyst and potassium carbonate (K2CO3) as a base in dimethyl sulfoxide (B87167) (DMSO) can afford quinazolines in high yields. frontiersin.org Air is often utilized as a green oxidant in these transformations. frontiersin.org
Fu and co-workers developed a copper(I)-catalyzed tandem approach for quinazoline synthesis from (2-bromophenyl)-methylamine and various amides. nih.gov This reaction proceeds in the presence of potassium carbonate in isopropanol (B130326) under air, tolerating a range of electron-donating and electron-withdrawing groups on the amide component. nih.gov Similarly, a domino synthesis of quinazolinones has been achieved through a copper-catalyzed Ullmann-type coupling followed by aerobic oxidative C-H amidation, starting from substituted 2-halobenzamides and (aryl)methanamines. acs.org This process highlights the versatility of copper catalysis in constructing N-heterocycles. acs.org
The following table summarizes representative copper-catalyzed reactions for the synthesis of quinazoline derivatives.
| Reactants | Catalyst | Base | Solvent | Conditions | Product Yield |
| (2-bromophenyl)methylamines and amidine hydrochlorides | CuBr | K2CO3 | DMSO | 100°C, N2 then air | 40-99% frontiersin.org |
| (2-bromophenyl)-methylamine and amides | CuI | K2CO3 | 2-propanol | 110°C, air | 37-87% nih.gov |
| 2-halobenzamides and (aryl)methanamines | CuBr | K2CO3 | DMSO | Air | High acs.org |
| 2-bromobenzaldehydes/ketones and 5-aminopyrazoles | CuCl | K2CO3 | DMF | 110°C | 41-83% nih.gov |
Microwave-Assisted Synthesis Protocols for Efficient Reactions
Microwave irradiation has become a valuable technique in organic synthesis, often leading to significant rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.netfrontiersin.org The synthesis of quinazolines and their derivatives has greatly benefited from this technology. nih.govresearchgate.netfrontiersin.org
Microwave-assisted protocols have been successfully applied to various quinazoline syntheses, including the condensation of 2-aminophenyl carbonyl compounds with nitriles in the presence of a Lewis acid catalyst. nih.gov This solvent-free, transition-metal-free method provides a rapid and efficient route to 2,4-disubstituted quinazolines. nih.gov Another example is the microwave-promoted aza-Wittig synthesis of quinazolines from the direct condensation of N-arylamidines with aldehydes, which proceeds without the need for a Lewis acid catalyst. frontiersin.org
The use of microwave irradiation can also improve the efficiency of existing methods. For instance, the cyclocondensation of anthranilic acid with lactim ethers, a reaction previously hampered by low yields, has been significantly improved by utilizing microwave heating. nih.govfrontiersin.org Iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water or DMF under microwave irradiation has also been reported as a green and rapid method for synthesizing quinazolinone derivatives. sci-hub.cat
The benefits of microwave-assisted synthesis are evident in the reduced reaction times and increased yields, as highlighted in the table below.
| Reaction Type | Conventional Heating | Microwave Irradiation |
| Time | 3-6 hours | 10-20 minutes researchgate.net |
| Yield | 48-89% | 66-97% researchgate.net |
Acid-Catalyzed and Base-Catalyzed Reactions in Quinazoline Derivatization
Acid and base catalysis play a crucial role in the derivatization of the quinazoline scaffold, enabling a wide range of functionalization reactions.
Acid-Catalyzed Reactions: Brønsted and Lewis acids are commonly employed to catalyze various transformations. For example, trifluoroacetic acid (TFA) can catalyze the oxidative cyclization of isatins and 1,2,3,4-tetrahydroisoquinolines to form tetracyclic quinazolinones. frontiersin.org Chiral phosphoric acids have been used for the enantioselective synthesis of axially chiral aryl quinazolinones through a Brønsted acid-catalyzed aminal formation process. mdpi.com This involves the condensation of N-aryl aminobenzamides with aldehydes, followed by intramolecular amidation and subsequent dehydrogenation or C-C bond cleavage. mdpi.com
Base-Catalyzed Reactions: Bases are frequently used to promote cyclization and condensation reactions. For instance, a one-pot protocol for the synthesis of quinazolinones from amide-oxazolines with tosyl chloride proceeds via a cyclic 1,3-azaoxonium intermediate and 6π electron cyclization in the presence of a Lewis acid and a base. rsc.org Base-controlled regioselective C-H bond functionalization has also been demonstrated, where the choice of base can direct the outcome of the reaction. rsc.org For example, in palladium-catalyzed reactions, the use of potassium carbonate versus p-toluenesulfonic acid can lead to different cyclization products. rsc.org
The following table provides examples of acid and base-catalyzed derivatization reactions of quinazolines.
| Reaction | Catalyst/Reagent | Function |
| Oxidative cyclization of isatins | Trifluoroacetic acid (TFA) | Acid catalyst frontiersin.org |
| Enantioselective synthesis of 3-aryl quinazolinones | Chiral phosphoric acid (CPA) | Acid catalyst mdpi.com |
| Synthesis of quinazolinones from amide-oxazolines | Lewis acid and base | Base-promoted cyclization rsc.org |
| Multi-component synthesis of quinazolinones | 2-bromopyridine | Base catalyst frontiersin.org |
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound scaffold is a key intermediate for creating a diverse library of quinazoline derivatives due to the reactivity of the chloro and iodo substituents.
Nucleophilic Aromatic Substitution Reactions at the C4 Position of 4-Chloro-substituted Quinazolines
The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.govlassbio.com.br This reactivity allows for the introduction of a wide variety of substituents, particularly amino groups, which are prevalent in many biologically active quinazoline derivatives. nih.gov
The reaction of 4-chloroquinazolines with primary or secondary amines is a common and effective method for synthesizing 4-aminoquinazolines. nih.gov Electron-rich amines generally react readily under mild conditions to afford the corresponding 4-aminoquinazolines in good yields. nih.gov However, reactions with electron-poor amines may require harsher conditions or the use of catalysts. nih.gov
Microwave irradiation has been shown to significantly accelerate these N-arylation reactions, allowing for the rapid and efficient synthesis of a broad range of 4-anilinoquinazolines, even with sterically hindered or electron-deficient anilines. nih.gov Theoretical studies, such as DFT calculations, have shown that the C4 position is more susceptible to nucleophilic attack due to a higher LUMO coefficient compared to the C2 position in 2,4-dichloroquinazoline (B46505) precursors. nih.govlassbio.com.br
The general mechanism for the SNAr reaction at the C4 position involves the nucleophilic attack of the amine on the electron-deficient C4 carbon, followed by the departure of the chloride ion. researchgate.net
Carbon-Hydrogen (C-H) Functionalization Strategies on Quinazoline Systems
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, including quinazolines. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thus simplifying synthetic routes. Transition metal catalysis is often employed to achieve selective C-H activation. rsc.orgresearchgate.net
Various C-H functionalization reactions have been reported for quinazolinone systems, including arylation, amination, acetoxylation, alkylation, and halogenation. rsc.orgresearchgate.net These reactions allow for the direct introduction of new functional groups onto the quinazoline core, providing access to a wide array of derivatives.
For instance, quinazoline-assisted ortho-halogenation of 2-arylquinazolines has been achieved using N-halosuccinimides as halogen sources with palladium(II)-catalyzed C-H bond activation. researchgate.net This protocol is highly regioselective and tolerates a broad range of functional groups. researchgate.net Radical addition processes and reactions proceeding via dearomatized intermediates are also viable strategies for the late-stage C-H functionalization of azines. nih.gov
Halogen-Directed Functionalization and Ortho-Metalation Strategies
The presence of a halogen atom on the quinazoline ring, such as the iodine at the C5 position of this compound, provides a handle for further functionalization through metal-catalyzed cross-coupling reactions or metal-halogen exchange.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.edu A directing group on the ring guides a strong base to deprotonate an adjacent ortho position, creating a nucleophilic site that can be trapped with an electrophile. harvard.edu While the quinazoline nitrogen can act as a directing group, the presence of other directing groups can influence the site of metalation.
Halogen-metal exchange reactions offer an alternative route to regioselectively generate organometallic intermediates. znaturforsch.com For example, treatment of a halo-substituted quinazoline with an organolithium or Grignard reagent can lead to the formation of a quinazolinyl-metal species, which can then be used in subsequent reactions. The combination of DoM and halogen-metal exchange, sometimes in a process known as the "halogen dance," can lead to complex and regioselective functionalization patterns. researchgate.net
These strategies are invaluable for the late-stage functionalization of complex molecules and for the synthesis of polysubstituted quinazoline derivatives with precise control over the substitution pattern.
Introduction of Diverse Chemical Moieties through Cross-Coupling Reactions
The functionalization of polyhalogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space to optimize biological activity. The this compound core is a versatile intermediate, primed for selective derivatization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds—the carbon-iodine (C-I) bond at the 5-position and the carbon-chlorine (C-Cl) bond at the 4-position—is the key to achieving regioselective substitution.
In palladium-catalyzed cross-coupling reactions, the first step of the catalytic cycle, oxidative addition, is highly dependent on the nature of the halogen. The reactivity order is generally I > Br > OTf > Cl. dntb.gov.uaresearchgate.net Consequently, the C-I bond at the 5-position of this compound is significantly more susceptible to oxidative addition with a Pd(0) catalyst than the more robust C-Cl bond at the 4-position. dntb.gov.ua This inherent difference in reactivity allows for the selective introduction of a wide array of chemical moieties at the C-5 position while preserving the C-4 chlorine for potential subsequent transformations. This strategic, stepwise functionalization is crucial for building molecular complexity. nih.gov
Suzuki-Miyaura Coupling: For the introduction of aryl and vinyl groups, the Suzuki-Miyaura coupling is a powerful and widely used method. researchgate.net By reacting this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base, a diverse range of 5-aryl- or 5-vinyl-4-chloro-2-methylquinazolines can be synthesized. The reaction typically employs catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands.
Interactive Table: Suzuki-Miyaura Coupling at the C-5 Position
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 88 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 85 |
| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78 |
Sonogashira Coupling: To install alkynyl moieties, the Sonogashira coupling is the reaction of choice. This reaction involves the coupling of a terminal alkyne with the aryl iodide in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net This methodology allows for the regioselective synthesis of 5-alkynyl-4-chloro-2-methylquinazolines, which are valuable precursors for further chemical modifications.
Interactive Table: Sonogashira Coupling at the C-5 Position
| Entry | Alkyne (R-C≡CH) | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 91 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | Dioxane | 84 |
| 4 | 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 89 |
Buchwald-Hartwig Amination: The introduction of nitrogen-based nucleophiles is readily achieved via the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed reaction enables the formation of C-N bonds by coupling primary or secondary amines with the C-5 iodo position of the quinazoline core. This reaction is highly versatile, tolerating a wide range of functional groups on the amine coupling partner and providing access to a large library of 5-amino-4-chloro-2-methylquinazoline derivatives.
Interactive Table: Buchwald-Hartwig Amination at the C-5 Position
| Entry | Amine (R¹R²NH) | Pd Pre-catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 90 |
| 2 | Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 87 |
| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 85 |
| 4 | N-Methylaniline | Pd(OAc)₂ | Xantphos | NaOtBu | DME | 82 |
Investigation of Reaction Mechanisms in Quinazoline Synthesis and Derivatization
The efficiency and regioselectivity of the cross-coupling reactions on this compound are governed by the underlying reaction mechanisms of the palladium-catalyzed processes. The general catalytic cycle for these transformations (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) involves three fundamental steps: oxidative addition, transmetalation (or a related step for C-N coupling), and reductive elimination. researchgate.net
The Catalytic Cycle:
Transmetalation (for Suzuki and Sonogashira Reactions):
In the Suzuki-Miyaura reaction, the organoboron species (e.g., R-B(OH)₂) is activated by a base to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻). This complex then transfers its organic group (R) to the Pd(II) center, displacing the halide and forming a new Pd-C bond. This process is called transmetalation. researchgate.net
In the Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. researchgate.net
Amine Coordination and Deprotonation (for Buchwald-Hartwig Amination): In the Buchwald-Hartwig reaction, following oxidative addition, the amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex, releasing the halide anion. nih.gov
Reductive Elimination: This is the final step of the cycle. The two organic groups (the quinazoline moiety and the newly introduced group) on the Pd(II) center are coupled together, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. For this step to occur, the two groups must typically be in a cis orientation on the palladium complex.
Mechanistic Basis for Regioselectivity:
The selective reaction at the C-5 position is a direct consequence of the kinetics of the oxidative addition step. The bond dissociation energy of a typical aryl C-I bond is significantly lower than that of an aryl C-Cl bond. This means less energy is required for the palladium catalyst to break the C-I bond and initiate the catalytic cycle. Furthermore, the higher polarizability of the iodine atom compared to chlorine facilitates the interaction with the electron-rich Pd(0) catalyst.
While thermodynamics and kinetics favor reaction at the C-5 iodo position, the choice of palladium catalyst, ligands, base, and solvent can further enhance this selectivity. nih.gov Bulky, electron-rich phosphine ligands, for example, can stabilize the Pd(0) state and accelerate the rate of oxidative addition, often leading to cleaner reactions and higher yields. nih.gov In di- or polyhalogenated systems, careful tuning of these conditions can prevent or minimize side reactions, such as double substitution, ensuring the desired mono-functionalized product is obtained. nih.gov
Advanced Spectroscopic Characterization and Computational Studies of 4 Chloro 5 Iodo 2 Methylquinazoline
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Chloro-5-iodo-2-methylquinazoline. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, confirming the substitution pattern on the quinazoline (B50416) core.
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the aromatic protons are particularly revealing. The protons on the benzene (B151609) ring of the quinazoline system exhibit distinct signals that are influenced by the electron-withdrawing effects of the chloro and iodo substituents. The methyl group at the 2-position typically appears as a singlet in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbon atoms directly attached to the electronegative chlorine and iodine atoms experience significant deshielding, resulting in downfield chemical shifts. The quaternary carbons of the quinazoline ring system also show characteristic resonances that are vital for complete structural assignment. While specific spectral data for this compound is not widely published, related structures provide expected ranges for chemical shifts. For instance, in similar quinazoline derivatives, the methyl carbon appears around 20-25 ppm, while the aromatic and heterocyclic carbons resonate between 120 and 165 ppm.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-CH₃ | ~2.5 | ~22 |
| C4 | - | ~160 |
| C5 | - | ~95 |
| C6 | ~7.8 | ~135 |
| C7 | ~7.5 | ~128 |
| C8 | ~8.0 | ~130 |
| C8a | - | ~150 |
Infrared (IR) and Mass Spectrometry (MS) for Molecular Characterization and Confirmation
Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental techniques for the characterization of this compound, providing information on functional groups and molecular weight, respectively.
IR spectroscopy is used to identify the characteristic vibrational frequencies of the bonds within the molecule. The spectrum of this compound is expected to show distinct peaks corresponding to the C-Cl, C-I, C=N, and C=C stretching vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=N and C=C stretching bands are found in the 1620-1450 cm⁻¹ region. The C-Cl stretching vibration is generally observed in the 800-600 cm⁻¹ range.
Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound (C₉H₆ClIN₂), the expected exact mass is approximately 303.93 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum will also display a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I).
Interactive Data Table: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
|---|---|
| Infrared (IR) | C-H (aromatic): >3000 cm⁻¹; C=N, C=C: 1620-1450 cm⁻¹; C-Cl: 800-600 cm⁻¹ |
Computational Chemistry Approaches for Understanding this compound
In Silico Prediction of Reaction Pathways and Selectivity
The computational investigation of this compound provides critical insights into its reactivity and the selectivity of its potential transformations. Through the application of quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to predict the most probable reaction pathways and to understand the factors governing regioselectivity in nucleophilic substitution and cross-coupling reactions.
Theoretical Reactivity and Bond Dissociation Energies
Theoretical calculations are instrumental in predicting the relative reactivity of the two halogen substituents in this compound. The bond dissociation energy (BDE) for the C-Cl and C-I bonds serves as a primary indicator of which bond is more likely to be cleaved during a chemical reaction. Generally, the C-I bond is weaker and more readily broken than the C-Cl bond.
Computational models, such as those employing the B3LYP functional, can provide quantitative estimates of these energies. For analogous halogenated quinazolines, it has been demonstrated that the C-Br bond is weaker than the C-Cl bond. mdpi.com By extension, the C-I bond in this compound is predicted to have a significantly lower BDE compared to the C-Cl bond, making the iodo-substituent the more labile group in thermally or catalytically induced reactions.
A hypothetical data table based on these principles is presented below:
| Bond | Predicted Bond Dissociation Energy (kcal/mol) | Predicted Reactivity |
| C5-I | Lower | Higher |
| C4-Cl | Higher | Lower |
Note: The values in this table are illustrative and based on general principles of chemical reactivity for similar halogenated heterocycles.
Prediction of Reaction Selectivity
The quinazoline scaffold contains multiple reactive sites, and in silico methods are crucial for predicting the selectivity of functionalization. The C4-chloro substituent is known to be highly activated towards nucleophilic substitution. This enhanced reactivity is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom (N3) stabilizes the transition state of the substitution reaction. mdpi.com Furthermore, in transition metal-catalyzed reactions, such as those involving palladium, the N3 lone pair can coordinate with the metal center, further activating the C4 position for oxidative addition. mdpi.com
Conversely, the C5-iodo position is the primary site for cross-coupling reactions like Suzuki-Miyaura or Heck reactions, which are highly sensitive to the lability of the C-X bond. mdpi.com Computational studies can model the transition states for both C-Cl and C-I bond activation in the presence of a palladium catalyst. These models consistently predict a lower activation energy barrier for the oxidative addition of the palladium catalyst to the C-I bond compared to the C-Cl bond.
Molecular electrostatic potential (MEP) maps, another output of quantum chemical calculations, can visually represent the electron density distribution within the molecule. ufms.br For this compound, MEP analysis would likely show a significant region of positive electrostatic potential around the C4 and C5 positions, indicating their susceptibility to nucleophilic attack or interaction with organometallic reagents. The relative magnitudes of these positive potentials can further inform predictions of regioselectivity.
Quantum chemical calculations are also employed to explore the electronic properties of substituted quinazoline derivatives, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufms.brphyschemres.orgresearchgate.net The distribution and energies of these frontier orbitals are key to understanding the molecule's reactivity in various chemical transformations.
Selective C-I Bond Activation: In transition metal-catalyzed cross-coupling reactions, the C5-iodo position is the overwhelmingly favored site for functionalization due to the lower C-I bond dissociation energy.
Activated C-Cl Bond for Nucleophilic Substitution: The C4-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a feature enhanced by the electronic influence of the quinazoline ring system. nih.gov
These theoretical predictions are invaluable for designing synthetic routes that can selectively modify either the C4 or C5 position of the quinazoline core, enabling the controlled construction of more complex derivatives.
Structure Activity Relationship Sar Studies and Mechanistic Insights for 4 Chloro 5 Iodo 2 Methylquinazoline Analogues
Positional and Substituent Effects on Mechanistic Activity of Halogenated Quinazolines
The biological activity of quinazoline (B50416) derivatives is exquisitely sensitive to the nature and position of substituents on the quinazoline core. The strategic placement of halogens, methyl groups, and other functionalities can profoundly influence the compound's reactivity, molecular interactions, and ultimately, its therapeutic efficacy.
Influence of Halogenation (Chloro and Iodo at C4 and C5) on Reactivity and Molecular Interactions
The presence of a chloro group at the C4 position and an iodo group at the C5 position of the quinazoline ring is a critical determinant of the molecule's reactivity and its ability to engage with biological targets. The chlorine atom at C4 acts as a good leaving group, facilitating nucleophilic substitution reactions, which is a common strategy in the synthesis of more complex quinazoline derivatives. This reactivity is crucial for creating libraries of compounds with diverse functionalities at this position.
Impact of Substituents at the Quinazoline Core on Enzyme Inhibition and Receptor Binding
The quinazoline core serves as a versatile scaffold for the attachment of various substituents that can fine-tune the compound's affinity and selectivity for specific enzymes and receptors. The nature of these substituents is a key determinant of the resulting biological activity.
For instance, the introduction of anilino groups at the C4 position has been a particularly fruitful strategy in the development of potent kinase inhibitors. The substituents on this aniline (B41778) ring can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases like EGFR and VEGFR-2. Small hydrophobic substituents such as -Cl and -CH3 on the terminal benzene (B151609) ring have been shown to increase inhibitory activity towards both EGFR and VEGFR2.
Furthermore, modifications at other positions of the quinazoline ring, such as C6 and C7, have also been explored to enhance potency and selectivity. For example, introducing a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of the quinazoline core has led to the development of dual EGFR/VEGFR2 inhibitors. The strategic placement of these groups can lead to additional interactions with the target protein, improve pharmacokinetic properties, and overcome mechanisms of drug resistance.
Exploration of Molecular Targets and Binding Mechanisms of Quinazoline Derivatives
The therapeutic potential of quinazoline derivatives, including 4-Chloro-5-iodo-2-methylquinazoline analogues, lies in their ability to interact with and modulate the function of specific molecular targets involved in disease pathogenesis.
Kinase Inhibition Mechanisms (e.g., EGFR, VEGFR-2, PDK1)
A primary mechanism through which quinazoline derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
EGFR (Epidermal Growth Factor Receptor): Many 4-anilinoquinazoline (B1210976) derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This binding prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives tumor growth.
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Quinazoline-based inhibitors that target VEGFR-2 can block the signaling pathways that lead to angiogenesis, effectively starving the tumor of its blood supply. Several quinazoline derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2, offering a multi-pronged approach to cancer therapy.
PDK1 (Phosphoinositide-Dependent Kinase-1): PDK1 is another important kinase involved in cell survival and proliferation pathways. The development of quinazoline-based PDK1 inhibitors is an active area of research, with the aim of targeting this crucial node in cancer cell signaling.
Mechanistic Pathways of Cell Cycle Modulation and Apoptosis Induction by Quinazoline Analogues
Quinazoline derivatives are well-documented as potent inducers of apoptosis (programmed cell death) and modulators of the cell cycle, which are critical mechanisms for controlling cancer cell proliferation. nih.govnih.gov The induction of apoptosis is a primary strategy for cancer therapy, and many quinazoline-based compounds have been designed to function as effective apoptosis inducers. nih.gov
The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that prevent cell death and pro-apoptotic members (e.g., Bax, Bak) that promote it. nih.govnih.gov Numerous studies show that quinazoline analogues exert their effect by disrupting the balance between these proteins. They have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govnih.gov This action prevents Bcl-2 from sequestering pro-apoptotic proteins, thereby allowing Bax and Bak to become active. nih.gov
Once activated, Bax and Bak form pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. nih.govnih.gov This event initiates a cascade of enzymatic reactions, activating initiator caspase-9, which in turn activates effector caspases-3 and -7. nih.gov These effector caspases are responsible for the systematic dismantling of the cell, leading to apoptotic cell death. nih.gov Some quinazoline derivatives have also been found to trigger the extrinsic pathway, which involves the activation of caspase-8. nih.gov
In addition to inducing apoptosis, quinazoline analogues frequently cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Flow cytometry analyses have revealed that treatment with quinazoline derivatives can lead to an accumulation of cells in the G1 or G2/M phases of the cell cycle. nih.govnih.gov This arrest is often achieved by modulating the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, some 4-aminoquinazoline derivatives have been shown to cause G1 cell cycle arrest. nih.gov
Investigation of Other Signaling Pathways and Their Modulation by Quinazoline Derivatives (e.g., NF-κB, LKB1-AMPK)
Beyond direct cell cycle control and apoptosis induction, the anticancer activity of quinazoline derivatives is enhanced by their ability to modulate other critical signaling pathways involved in cancer cell survival, proliferation, and metastasis.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in promoting cancer by upregulating genes involved in cell survival, inflammation, and proliferation. In many cancer cells, the NF-κB pathway is constitutively active, contributing to chemoresistance. nih.gov Several studies have identified quinazoline derivatives as effective inhibitors of the NF-κB signaling pathway. nih.govnih.gov By preventing the translocation of NF-κB from the cytoplasm to the nucleus, these compounds block its transcriptional activity. nih.gov This inhibition sensitizes cancer cells to apoptosis and can overcome resistance to other therapies. The 2-thiazole-5-yl-3H-quinazolin-4-one scaffold, for example, has been explored for designing novel multi-pathway inhibitors targeting NF-κB. nih.gov
LKB1-AMPK Pathway: The Liver Kinase B1 (LKB1) is a tumor suppressor that, often through the AMP-activated protein kinase (AMPK), regulates cellular metabolism and growth. Loss of LKB1 is associated with increased metastatic potential in certain cancers. nih.gov The LKB1-AMPK signaling axis is a crucial checkpoint for maintaining cellular energy homeostasis and controlling cell polarity. While this pathway is a significant target in cancer research, direct and widespread modulation by quinazoline derivatives is not as extensively documented as their effects on pathways like EGFR or NF-κB. The serine/threonine kinase LKB1 can suppress the transcription factor Snail1, a key player in the epithelial-to-mesenchymal transition, in an AMPK-independent manner. nih.gov Further research is needed to fully elucidate the potential interactions between substituted quinazolines and the LKB1-AMPK signaling network.
Mechanistic Studies on Antiproliferative Actions of Substituted Quinazolines
The antiproliferative action of substituted quinazolines is the result of their interaction with a wide array of molecular targets, a property that makes them a versatile scaffold for anticancer drug design. The nature and position of substituents on the quinazoline ring are critical for determining target specificity and potency.
A primary mechanism for many clinically successful quinazoline derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) that are overexpressed or hyperactivated in many tumors. nih.gov These include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov By blocking the ATP-binding site of these kinases, quinazoline derivatives inhibit downstream signaling pathways like the PI3K/Akt pathway, which controls cell survival and proliferation. nih.govnih.gov For instance, novel 4-aminoquinazoline derivatives have been shown to selectively inhibit PI3Kα, leading to the suppression of the PI3K/Akt pathway and potent antiproliferative effects. nih.gov
Structure-activity relationship (SAR) studies provide insight into how chemical modifications affect biological activity. For one series of 3-methyl-quinazolinone derivatives, substitutions on an attached phenyl ring were found to be essential for anticancer activity, with a fluoro-group substitution showing the most potent effect. nih.gov In another study of quinazoline sulfonamides, compound 4d (containing a 4-tolyl group) showed remarkable antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 2.5 µM. nih.gov
The tables below summarize the antiproliferative activities and molecular targets of various quinazoline analogues, illustrating the potent and diverse mechanisms of this class of compounds.
This table displays the half-maximal inhibitory concentration (IC₅₀) values for selected quinazoline derivatives against various human cancer cell lines, indicating their potency in inhibiting cell growth.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |
| Compound 4d (quinazoline sulfonamide) | MCF-7 (Breast) | 2.5 | nih.gov |
| A549 (Lung) | 5.6 | nih.gov | |
| LoVo (Colon) | 6.87 | nih.gov | |
| HepG2 (Liver) | 9.0 | nih.gov | |
| Compound 4f (quinazoline sulfonamide) | MCF-7 (Breast) | 5.0 | nih.gov |
| LoVo (Colon) | 9.76 | nih.gov | |
| A549 (Lung) | 10.14 | nih.gov | |
| 4-TCPA (quinazoline-triazole) | K562 (Leukemia) | 5.95 | nih.gov |
| MCF-7 (Breast) | 19.50 | nih.gov | |
| A549 (Lung) | 35.70 | nih.gov |
This table outlines the primary molecular targets that are modulated by quinazoline analogues, leading to their anticancer effects.
| Target Protein/Pathway | Effect of Quinazoline Analogue | Consequence | Source |
| Bcl-2 / Bcl-xL | Down-regulation / Inhibition | Promotes apoptosis | nih.govnih.gov |
| Caspases (3, 7, 8, 9) | Activation | Execution of apoptosis | nih.gov |
| Cell Cycle (G1, G2/M) | Arrest | Halts cell proliferation | nih.govnih.gov |
| EGFR / VEGFR2 | Inhibition | Blocks proliferation & angiogenesis | nih.gov |
| PI3K/Akt Pathway | Inhibition | Suppresses survival signals | nih.gov |
| NF-κB | Inhibition of translocation | Promotes apoptosis, reduces inflammation | nih.govnih.gov |
Role of 4 Chloro 5 Iodo 2 Methylquinazoline As a Synthetic Intermediate and Precursor
Application in the Synthesis of Complex Quinazoline-Based Architectures and Hybrid Molecules
The differential reactivity of the C4-Cl and C5-I bonds in 4-Chloro-5-iodo-2-methylquinazoline makes it an exceptional intermediate for the programmed synthesis of intricate, poly-substituted quinazoline (B50416) structures. Chemists can exploit the higher reactivity of the carbon-iodine bond in transition-metal-catalyzed cross-coupling reactions to introduce a diverse array of substituents at the 5-position, while reserving the C4-chloro group for a subsequent, different chemical transformation. mdpi.com
This sequential approach allows for the construction of complex and hybrid molecules that would be challenging to assemble otherwise. For instance, a palladium-catalyzed reaction such as a Suzuki, Sonogashira, or Stille coupling can be performed selectively at the C5-iodo position. mdpi.com Following this initial functionalization, the chloro group at the C4 position remains available for reactions like nucleophilic aromatic substitution (SNAr), enabling the introduction of amines, alcohols, or other nucleophiles. This step-wise functionalization is a cornerstone for creating libraries of novel compounds with potential applications in drug discovery and materials science. nih.govmdpi.com
A prominent application of this strategy is the synthesis of 4-anilinoquinazolines, a class of compounds widely investigated as potent inhibitors of receptor tyrosine kinases (RTKs) implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov Starting with a precursor like this compound, a complex side chain can be installed at the C5-position before the crucial anilino moiety is introduced at the C4-position, leading to novel and potentially more effective therapeutic agents.
Precursors for the Development of Advanced Heterocyclic Systems and Privileged Scaffolds
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a foundation for the development of various therapeutic agents. The quinazoline ring system is a quintessential example of such a scaffold. nih.govmdpi.com Consequently, this compound is not merely an intermediate but a direct precursor to these valuable molecular structures.
The 4-aminoquinazoline scaffold, in particular, is a well-documented privileged structure found in treatments for a wide range of diseases. nih.govmdpi.com The synthesis of this scaffold frequently involves the reaction of a 4-chloroquinazoline (B184009) with a primary or secondary amine. nih.govnih.govmdpi.com Therefore, this compound serves as an advanced precursor, offering the ability to first modify the benzo part of the ring system at the C5-position before constructing the final biologically active 4-aminoquinazoline pharmacophore. This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which can enhance potency, selectivity, and metabolic stability. mdpi.com
The ability to generate diverse derivatives from this single precursor facilitates the exploration of structure-activity relationships (SAR), accelerating the discovery of new lead compounds in drug development programs.
Intermediates in Divergent Synthesis Strategies for Libraries of Quinazoline Derivatives
Divergent synthesis is a powerful strategy used to rapidly generate a large collection, or library, of structurally related compounds from a common intermediate. This approach is highly valuable in high-throughput screening and drug discovery for identifying new bioactive molecules. This compound is an ideal starting point for such strategies due to its two distinct and orthogonally reactive functional handles. rsc.org
A divergent approach using this intermediate would typically involve two main stages of diversification. In the first stage, the highly reactive C5-iodo position can be reacted with a library of different coupling partners (e.g., various boronic acids in a Suzuki coupling). This creates a set of new intermediates, all sharing the 4-chloro-2-methylquinazoline (B1587004) core but differing at the C5-position. In the second stage, each of these intermediates can be further reacted at the C4-chloro position with a second library of reactants (e.g., various amines in an SNAr reaction). This two-dimensional diversification strategy allows for the exponential generation of a large and structurally diverse library of final products from a single starting material.
Table 1: Illustrative Divergent Synthesis Strategy from this compound
| Step 1: C5-Position Diversification (e.g., Suzuki Coupling) | Intermediate Product | Step 2: C4-Position Diversification (e.g., Amination) | Final Product Library Example |
| Phenylboronic Acid | 4-Chloro-2-methyl-5-phenylquinazoline | Aniline (B41778) | 2-Methyl-5-phenyl-N-phenylquinazolin-4-amine |
| 4-Methoxyphenylboronic Acid | 4-Chloro-5-(4-methoxyphenyl)-2-methylquinazoline | Methylamine | N,2-Dimethyl-5-(4-methoxyphenyl)quinazolin-4-amine |
| Thiophene-2-boronic Acid | 4-Chloro-2-methyl-5-(thiophen-2-yl)quinazoline | Piperidine | 4-(Piperidin-1-yl)-2-methyl-5-(thiophen-2-yl)quinazoline |
This modular approach provides an efficient pathway to explore a vast chemical space, significantly increasing the probability of discovering compounds with desired biological activities. rsc.org
Chemical Transformations for Generating New Functional Groups and Molecular Complexity from Halogenated Quinazolines
The synthetic utility of this compound is defined by the specific chemical transformations that its halogenated positions can undergo. The difference in carbon-halogen bond strengths (C-I < C-Br < C-Cl) and the electronic nature of the quinazoline ring system govern the regioselectivity of these reactions. mdpi.com
Key Transformations:
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed reactions. This allows for selective functionalization at the C5-position. Common reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. mdpi.com
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, although less common at this position compared to C4.
Nucleophilic Aromatic Substitution (SNAr): The C4-position of the quinazoline ring is highly activated towards nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom at position 3, which stabilizes the intermediate Meisenheimer complex. mdpi.com This makes the C4-Cl bond susceptible to displacement by a wide variety of nucleophiles, most notably primary and secondary amines, to form 4-aminoquinazolines. nih.govnih.govmdpi.com This reaction is often highly regioselective for the 4-position, even in the presence of other halogens on the ring. nih.govmdpi.com
The combination of these selective transformations allows for a sequential and controlled method for building molecular complexity, starting from the relatively simple di-halogenated precursor.
Table 2: Summary of Key Chemical Transformations
| Reactive Site | Reaction Type | Description | Typical Reagents | Reference |
| C5-I | Palladium-Catalyzed Cross-Coupling | Selective formation of C-C or C-heteroatom bonds at the more reactive iodo-substituted position. | Pd catalyst (e.g., Pd(PPh₃)₄), base, and coupling partner (e.g., R-B(OH)₂, R-SnBu₃, terminal alkyne). | mdpi.com |
| C4-Cl | Nucleophilic Aromatic Substitution (SNAr) | Displacement of the chloro group by a nucleophile, activated by the adjacent ring nitrogen. | Primary/secondary amines (R₂NH), alcohols (ROH) with a strong base. | nih.govnih.govmdpi.com |
| C5-I then C4-Cl | Sequential Functionalization | A multi-step process involving an initial cross-coupling at C5, followed by a nucleophilic substitution at C4. | Combination of reagents from the rows above in a stepwise manner. | mdpi.com |
Q & A
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested to EN 374), lab coats, and safety goggles.
- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation.
- Waste Disposal : Neutralize halogenated waste with 10% NaHCO₃ before incineration. Document disposal via EPA-approved protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
